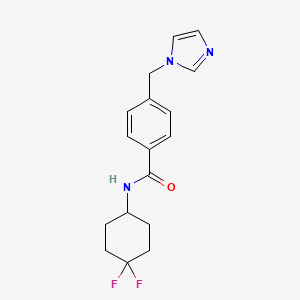

4-((1H-imidazol-1-yl)methyl)-N-(4,4-difluorocyclohexyl)benzamide

Description

Properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)-4-(imidazol-1-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2N3O/c18-17(19)7-5-15(6-8-17)21-16(23)14-3-1-13(2-4-14)11-22-10-9-20-12-22/h1-4,9-10,12,15H,5-8,11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRNCZDPKUXHSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(4,4-difluorocyclohexyl)benzamide typically involves the following steps:

Formation of the Imidazole Derivative: The imidazole ring is first functionalized with a methyl group through alkylation reactions.

Benzamide Formation: The benzamide core is synthesized by reacting a suitable benzoyl chloride with an amine.

Coupling Reaction: The imidazole derivative is then coupled with the benzamide core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Introduction of the Difluorocyclohexyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.

Reduction: Reduction reactions can target the benzamide core, potentially converting it to the corresponding amine.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Imidazole N-oxides.

Reduction: Amines derived from the benzamide core.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

The compound has been studied for various pharmacological effects, including:

- Anticancer Activity : Preliminary studies indicate that the compound exhibits significant cytotoxicity against several cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis in colorectal cancer models, suggesting its potential as a lead compound for developing anticancer therapies .

- Antimicrobial Effects : Research has highlighted the compound's efficacy against various pathogens, including fungi and bacteria. Its imidazole moiety is particularly noted for enhancing antimicrobial activity, making it a candidate for treating infections caused by resistant strains .

- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in vitro, which may be beneficial in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

Several case studies have documented the effectiveness of this compound:

-

Colorectal Cancer Treatment :

- In a study involving SW480 and HCT116 cell lines, 4-((1H-imidazol-1-yl)methyl)-N-(4,4-difluorocyclohexyl)benzamide showed IC50 values significantly lower than those of standard chemotherapeutics like 5-FU. The study concluded that this compound could serve as a promising candidate for further development in colorectal cancer therapy .

- Antimicrobial Efficacy :

- Anti-inflammatory Effects :

Mechanism of Action

The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-(4,4-difluorocyclohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the difluorocyclohexyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

A. Imidazole vs. Thiazole/Thioamide Derivatives Compound 83 () replaces the imidazole ring with a thiazole-carbothioamide group. Thiazoles are sulfur-containing heterocycles known for enhanced metabolic stability but reduced hydrogen-bonding capacity compared to imidazoles. This structural difference may alter target selectivity, particularly in enzymes sensitive to sulfur interactions (e.g., kinases or cytochrome P450 enzymes) .

B. Imidazole vs. Pyrrole Derivatives

N-(4,4-Difluorocyclohexyl)-4-(1H-pyrrol-1-yl)benzamide () substitutes imidazole with pyrrole. Pyrrole lacks the basic nitrogen of imidazole, reducing its ability to participate in acid-base interactions. This could diminish binding affinity to targets like histamine receptors, where imidazole’s nitrogen is critical .

C. Substituent Variations on the Benzamide Core

- N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide (): Replaces the 4,4-difluorocyclohexyl group with a halogenated aryl ring.

- N-((4,4-Difluorocyclohexyl)methyl)-4-((2,4-difluorophenyl)ethynyl)benzamide (): Incorporates an ethynyl group, increasing molecular rigidity and π-conjugation. Predicted properties include higher boiling point (510°C) and density (1.28 g/cm³) compared to the target compound, suggesting improved thermal stability .

Key Findings :

- The target compound’s imidazole and difluorocyclohexyl groups balance lipophilicity and hydrogen-bonding, making it versatile for broad-spectrum applications.

- Halogenated aryl analogues () show superior anticancer activity, possibly due to enhanced electrophilic interactions with DNA or enzyme active sites .

B. Spectral and Physical Properties

- IR Data : The absence of νS-H (~2500–2600 cm⁻¹) in triazole-thiones () contrasts with the target compound’s imidazole νC-N (1247–1255 cm⁻¹), confirming tautomeric stability .

- Predicted Properties : The ethynyl-substituted analogue () has higher predicted pKa (14.37) than the target compound, suggesting reduced solubility at physiological pH .

Pharmacokinetic and Toxicity Considerations

Biological Activity

4-((1H-imidazol-1-yl)methyl)-N-(4,4-difluorocyclohexyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article compiles various findings related to its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 321.35 g/mol

This compound contains an imidazole ring, which is known for its role in various biological processes.

Research indicates that compounds containing imidazole moieties often exhibit significant interactions with biological targets such as enzymes and receptors. For instance, imidazole derivatives have been shown to act as inhibitors of nitric oxide synthase (NOS), which plays a crucial role in various physiological processes including vasodilation and neurotransmission . The specific interactions of this compound with NOS or other targets require further investigation but suggest potential therapeutic applications.

Anticancer Properties

Studies have highlighted the potential anticancer properties of imidazole derivatives. For example, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. These compounds may induce apoptosis or inhibit cell proliferation through mechanisms involving modulation of signaling pathways related to cell survival and death .

Anti-inflammatory Effects

Imidazole derivatives are also recognized for their anti-inflammatory properties. Research has shown that these compounds can inhibit the activity of enzymes involved in the inflammatory response, such as lipoxygenase (LOX) and cyclooxygenase (COX). This inhibition can lead to a reduction in pro-inflammatory mediators, suggesting potential applications in treating inflammatory diseases .

Preclinical Studies

In preclinical studies involving similar imidazole-containing compounds, significant effects on cellular signaling pathways were observed. For instance, one study demonstrated that a related compound inhibited the growth of human cancer cell lines by inducing cell cycle arrest and apoptosis . Additionally, the compound's efficacy was evaluated in animal models where it showed promising results in reducing tumor size without significant toxicity.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the imidazole ring and the benzamide moiety can significantly influence biological activity. For example, variations in substituents on the benzene ring or alterations in the cyclohexyl group can enhance potency and selectivity against specific biological targets . Such insights are crucial for optimizing the pharmacological profile of this compound.

Summary of Findings

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anticancer | Inhibition of tumor growth | Induction of apoptosis |

| Anti-inflammatory | Reduction of inflammation | Inhibition of LOX/COX activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.